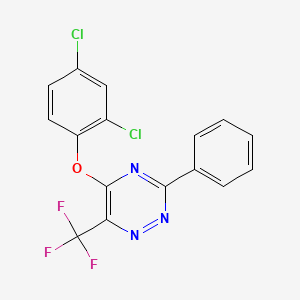

5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine

Description

5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a triazine derivative characterized by a 1,2,4-triazine core substituted with a 2,4-dichlorophenoxy group at position 5, a phenyl group at position 3, and a trifluoromethyl (-CF₃) group at position 6. The 2,4-dichlorophenoxy moiety enhances lipophilicity and electron-withdrawing effects, while the trifluoromethyl group contributes to metabolic stability and binding affinity in target interactions .

Properties

IUPAC Name |

5-(2,4-dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2F3N3O/c17-10-6-7-12(11(18)8-10)25-15-13(16(19,20)21)23-24-14(22-15)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXCDWVTMOVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

Introduction of the Dichlorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the triazine ring with 2,4-dichlorophenol.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

Incorporation of the Trifluoromethyl Group: This can be achieved through the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dichlorophenoxy groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the triazine ring or the phenyl group, potentially leading to the formation of amines or reduced triazine derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the dichlorophenoxy and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula:

It features a triazine ring structure that is known for its diverse biological activities. The presence of the trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazine compounds exhibit notable anticancer properties. For instance, a study highlighted that certain triazine analogs demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM . The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds potential candidates for further development in cancer therapy.

Antimicrobial Properties

The triazine derivatives have also been investigated for their antimicrobial activities. Compounds similar to 5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine have shown efficacy against various bacterial strains and fungi. The structural modifications in the triazine ring can enhance their activity against pathogens like Mycobacterium smegmatis and Pseudomonas aeruginosa .

Herbicides and Pesticides

Due to their chemical structure, triazine compounds are explored as herbicides. The 1,2,4-triazine framework is known for its ability to inhibit photosynthesis in plants, making it effective as a herbicide. Research has shown that these compounds can selectively target weed species while minimizing harm to crops .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of triazines and their biological activities is crucial for the development of more effective agents. Studies have systematically varied substituents on the triazine ring to evaluate their effects on potency and selectivity against cancer cell lines or microbial strains .

Case Study 1: Anticancer Research

A study involving novel triazine derivatives demonstrated significant anticancer activity through apoptosis induction in vitro. The most active compounds were further characterized for their metabolic stability using human liver microsomes .

Case Study 2: Antimicrobial Activity

Another investigation focused on synthesizing various triazine derivatives to assess their antimicrobial properties against a range of pathogens. Results indicated promising activity against Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds in therapeutic applications against infections .

Summary Table of Applications

| Application | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines | Effective against HCT-116, HeLa, MCF-7 |

| Antimicrobial Action | Exhibits antibacterial and antifungal properties | Active against Mycobacterium smegmatis |

| Herbicidal Use | Inhibits photosynthesis in target weed species | Selective action with minimal crop damage |

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous triazine derivatives, focusing on substituent variations and their implications for physicochemical and functional properties.

Substituent Variations at Position 5

- 5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine (): The 4-fluorophenoxy group replaces the 2,4-dichlorophenoxy substituent. Fluorine’s lower electronegativity and smaller atomic radius compared to chlorine reduce electron-withdrawing effects and steric bulk.

- 5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (): The morpholino group (a saturated nitrogen-oxygen heterocycle) introduces polarity and hydrogen-bonding capacity, enhancing water solubility. However, this hydrophilic character may limit penetration through lipid membranes compared to the dichlorophenoxy group in the target compound .

5-{[(4-Methylphenyl)methyl]sulfanyl}-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine ():

The benzylsulfanyl substituent includes a sulfur atom, which is prone to oxidation (e.g., forming sulfoxides) and may alter metabolic pathways. The 4-methyl group on the benzyl ring adds moderate steric hindrance but lacks the electron-withdrawing effects of chlorine .

Substituent Variations at Position 3 and 6

3-Phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl 3-(Trifluoromethyl)benzyl Sulfide ():

This compound features a trifluoromethylbenzyl sulfide at position 5 and retains the phenyl and trifluoromethyl groups at positions 3 and 6, respectively. The dual trifluoromethyl groups amplify lipophilicity and may enhance binding to hydrophobic pockets in enzyme active sites. However, the sulfide linkage could reduce stability under oxidative conditions compared to the ether linkage in the target compound .- The difluorophenyl group offers moderate electron-withdrawing effects, and the methyl group at position 6 provides minimal steric hindrance.

Core Structure Modifications

- 6-(2,4-Dichlorophenoxy)methyl-2H-(1,2,4)triazino(2,3-c)quinazolin-3(4H)-one (): This compound combines a triazine core with a quinazolinone moiety, creating a larger, fused heterocyclic system. The dichlorophenoxy group is retained, but the expanded core may alter binding kinetics or selectivity compared to simpler triazines .

Implications for Application and Research

- Agrochemical Potential: The target compound’s dichlorophenoxy and trifluoromethyl groups align with features of herbicidal triazines (e.g., atrazine), suggesting utility in weed control. Its enhanced electron-withdrawing capacity may improve efficacy compared to fluorinated analogs .

- Pharmaceutical Design: The morpholino derivative () highlights trade-offs between solubility and bioavailability, while sulfur-containing analogs () may require stabilization strategies to mitigate metabolic oxidation .

Biological Activity

5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a triazine derivative that has garnered attention for its potential biological activities. Triazine compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and herbicidal activities. This article provides a detailed overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 317.27 g/mol. Its structure features a triazine ring substituted with various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that triazine derivatives exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of this compound.

Anticancer Activity

Triazine derivatives have shown promising anticancer properties. A study highlighted that compounds with a similar structure demonstrated significant inhibition of cancer cell proliferation across various cancer types. The following table summarizes the growth inhibition concentrations (GI50) for different cancer cell lines:

| Cancer Type | GI50 (µM) |

|---|---|

| Leukemia | 1.96 |

| Colon Cancer | 2.60 |

| CNS Tumors | 2.72 |

| Melanoma | 1.91 |

| Ovarian Cancer | 4.01 |

| Renal Cancer | 3.03 |

| Prostate Cancer | 4.40 |

| Breast Cancer | 2.04 |

These results suggest that the compound may possess selective cytotoxicity against cancer cells while exhibiting lower toxicity to normal cells .

Enzyme Inhibition

Another significant aspect of the biological activity of triazine derivatives is their ability to inhibit specific enzymes involved in tumorigenesis. For example, studies have shown that certain triazines can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells such as cancer cells:

| Enzyme | IC50 (µM) |

|---|---|

| Dihydrofolate Reductase | 0.002 |

This high potency indicates that derivatives like this compound could serve as effective chemotherapeutic agents .

Antimicrobial and Herbicidal Activity

In addition to anticancer properties, triazines are known for their antimicrobial and herbicidal activities. The compound's structural characteristics may enhance its efficacy against various pathogens and weeds:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria and fungi.

- Herbicidal Activity : Triazines are widely used in agriculture as herbicides due to their ability to inhibit photosynthesis in plants.

Case Studies

Several case studies have explored the biological activity of triazine derivatives:

- Case Study on Anticancer Activity : A study involving a series of triazine compounds demonstrated that modifications in substituents significantly affected their anticancer potency and selectivity against different cancer cell lines.

- Case Study on Enzyme Inhibition : Research focusing on enzyme inhibition revealed that specific structural modifications could enhance the inhibitory effect on DHFR, leading to improved anticancer activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(2,4-Dichlorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Parallel synthesis : Use a modular approach inspired by triazolo-thiadiazine derivatives . Optimize halogenated intermediates (e.g., 2,4-dichlorophenol) under controlled temperature (60–80°C) and inert atmospheres to minimize side reactions.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) and validate purity via HPLC (>95% purity threshold) .

- Key Data :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Reaction Time | 12–18 hours | |

| Solvent System | DMF/THF (3:1 v/v) |

Q. How should researchers characterize the structural and electronic properties of this triazine derivative?

- Methodology :

- X-ray crystallography : Resolve crystal packing and substituent orientation (e.g., trifluoromethyl group’s electron-withdrawing effects) .

- Spectroscopy : Use to confirm trifluoromethyl substitution patterns and for phenoxy-proton shifts .

Q. What are the common pitfalls in interpreting bioactivity data for halogenated triazines?

- Methodology :

- Control experiments : Include negative controls (e.g., unsubstituted triazine cores) to isolate the impact of dichlorophenoxy and trifluoromethyl groups .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to account for biological variability, as demonstrated in phytochemical studies .

Advanced Research Questions

Q. How can computational modeling elucidate the degradation pathways of this compound in environmental matrices?

- Methodology :

- DFT calculations : Simulate bond dissociation energies (BDEs) for C–Cl and C–O bonds to predict hydrolysis/oxidation susceptibility .

- QSAR models : Corrogate experimental half-life data (e.g., soil/water systems) with electronic descriptors (e.g., logP, HOMO-LUMO gaps) .

- Data Integration :

| Pathway | Predicted Half-Life (Days) | Experimental Half-Life (Days) |

|---|---|---|

| Hydrolysis | 45–60 | 52 ± 8 (pH 7.0) |

| Photolysis | 10–15 | 12 ± 3 (UV-A) |

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodology :

- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., triazolo-thiadiazines) to identify structure-activity trends .

- Dose-response validation : Re-evaluate IC values under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate pH/temperature artifacts .

Q. How to design ecotoxicity assays that account for bioaccumulation potential?

- Methodology :

- Trophic transfer studies : Use aquatic models (e.g., Daphnia magna) with -labeled compound to track bioaccumulation factors (BCFs) .

- Metabolite profiling : Employ LC-QTOF-MS to identify hydroxylated or dechlorinated metabolites in liver microsomes .

Methodological Guidelines for Experimental Design

Recommendations for handling photolability during in vitro assays :

- Light-protected setups : Use amber glassware or UV-filtered incubators to prevent photodegradation .

- Stability monitoring : Collect time-point samples (0, 6, 12, 24h) for HPLC-UV analysis to confirm compound integrity .

Cross-disciplinary approaches for mechanistic studies :

- Synchrotron techniques : Apply XAS (X-ray absorption spectroscopy) to probe metal-binding behavior in catalytic systems .

- Cryo-EM : Resolve enzyme-inhibitor complexes at near-atomic resolution for target validation .

Data Contradiction Analysis Framework

Adapted from agricultural chemistry studies :

Identify variables : Compare solvent systems, assay endpoints, and detection limits across conflicting studies.

Replicate critical conditions : Reproduce key experiments with harmonized protocols.

Apply multivariate analysis : Use PCA (Principal Component Analysis) to isolate confounding factors (e.g., impurity profiles).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.